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molecular formula C10H13NO4 B1641812 Methyl 2-amino-3,4-dimethoxybenzoate

Methyl 2-amino-3,4-dimethoxybenzoate

Cat. No. B1641812
M. Wt: 211.21 g/mol
InChI Key: BMOUHIBNTQHOHN-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

Hydrogen chloride was passed into a solution of 3,4-dimethoxyanthranilic acid (100 g., 0.51 mole) in 1.5 liters methanol for 40 minutes. The reaction mixture was refluxed for 4 days while introducing hydrogen chloride gas intermittently. The solvent was removed in vacuo, and the residual white solid was dissolved in 500 ml. water, cooled and basified to pH 10 with sodium hydroxide solution. After cooling for an additional hour, the cream color product (87.0 g., 82% yield) was filtered. Recrystallization from methanol furnished pure product, M.P. 66°-67° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[NH2:15].[CH3:16]O>>[CH3:16][O:8][C:7](=[O:9])[C:6]1[C:5](=[C:4]([O:3][CH3:2])[C:12]([O:13][CH3:14])=[CH:11][CH:10]=1)[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 g
Type
reactant
Smiles
COC1=C(C(C(=O)O)=CC=C1OC)N
Name
Quantity
1.5 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual white solid was dissolved in 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
water, cooled
TEMPERATURE
Type
TEMPERATURE
Details
After cooling for an additional hour
FILTRATION
Type
FILTRATION
Details
the cream color product (87.0 g., 82% yield) was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol furnished pure product, M.P. 66°-67° C.

Outcomes

Product
Name
Type
Smiles
COC(C=1C(N)=C(C(=CC1)OC)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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